molecular formula C23H32O2 B4996314 1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)

1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)

Cat. No. B4996314
M. Wt: 340.5 g/mol
InChI Key: MZHNMHNCDAWXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as 'Bis(2-tert-butylphenyl) ether' or 'Bis(2-tert-butylphenyl) oxide' and is widely used in various fields, including materials science, organic chemistry, and biochemistry.

Mechanism of Action

The exact mechanism of action of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is not fully understood. However, studies have suggested that the compound acts as a free radical scavenger and an inhibitor of pro-inflammatory cytokines. It may also activate various signaling pathways that promote cell survival and reduce oxidative stress.
Biochemical and Physiological Effects
Studies have shown that '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' exhibits potent antioxidant and anti-inflammatory effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. In addition, this compound has been shown to protect against oxidative stress-induced cell death and promote cell survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is its excellent stability and low toxicity, making it an ideal candidate for various lab experiments. However, its high melting point and low solubility in water can limit its use in certain applications. In addition, the compound's precise mechanism of action and potential side effects are not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for the study of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)'. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to elucidate the compound's mechanism of action and potential side effects in vivo. In addition, the development of new synthetic routes and modifications of the compound's structure could lead to the discovery of more potent and selective analogs with improved properties.

Synthesis Methods

The synthesis of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' involves the reaction of 2-tert-butylphenol with 1,3-dibromopropane in the presence of a base. The reaction produces the desired compound through etherification. The yield of the reaction is typically high, and the compound can be easily purified using standard techniques.

Scientific Research Applications

'1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' has been extensively used in materials science as a polymer stabilizer due to its excellent thermal stability and UV resistance. It has also been used as a ligand in organic chemistry reactions, where it can form stable complexes with various transition metals. In biochemistry, this compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

1-tert-butyl-2-[3-(2-tert-butylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-22(2,3)18-12-7-9-14-20(18)24-16-11-17-25-21-15-10-8-13-19(21)23(4,5)6/h7-10,12-15H,11,16-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHNMHNCDAWXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCOC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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